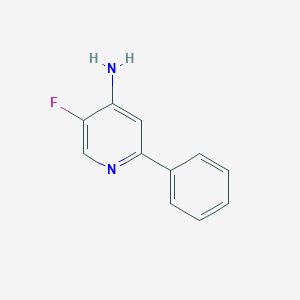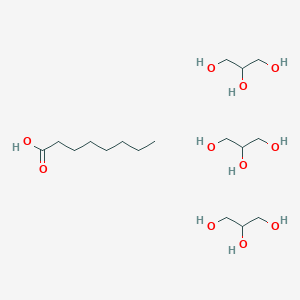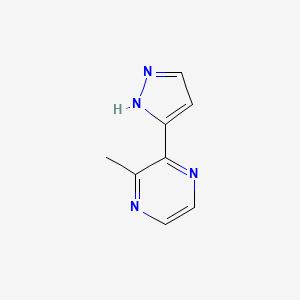
2-methyl-3-(1H-pyrazol-5-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(1H-pyrazol-5-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(1H-pyrazol-5-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylpyrazine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are crucial during industrial synthesis to minimize hazardous by-products and ensure worker safety .
化学反応の分析
Types of Reactions: 2-Methyl-3-(1H-pyrazol-5-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often facilitated by halogenation followed by nucleophile addition.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
科学的研究の応用
2-Methyl-3-(1H-pyrazol-5-yl)pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and dyes
作用機序
The mechanism of action of 2-methyl-3-(1H-pyrazol-5-yl)pyrazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .
類似化合物との比較
- 3-Methyl-1-phenyl-5-pyrazolyl)piperazine
- 2-Bromo-5-(3-(methyl-d3)-1H-pyrazol-1-yl-4,5-d2)pyrazine-3,6-d2
- Pyrazoloquinolines
Comparison: 2-Methyl-3-(1H-pyrazol-5-yl)pyrazine stands out due to its unique combination of pyrazine and pyrazole rings, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .
特性
CAS番号 |
195447-81-5 |
|---|---|
分子式 |
C8H8N4 |
分子量 |
160.18 g/mol |
IUPAC名 |
2-methyl-3-(1H-pyrazol-5-yl)pyrazine |
InChI |
InChI=1S/C8H8N4/c1-6-8(10-5-4-9-6)7-2-3-11-12-7/h2-5H,1H3,(H,11,12) |
InChIキー |
BHACACUWJSHSAY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN=C1C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


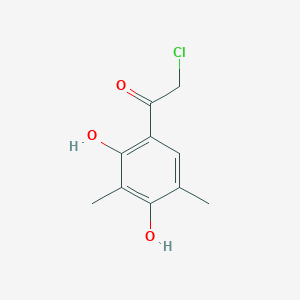
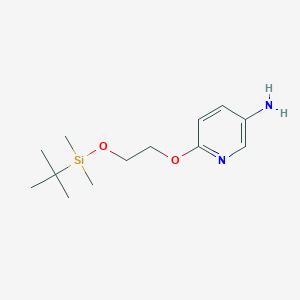

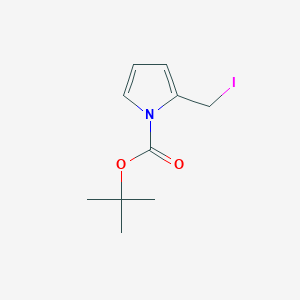
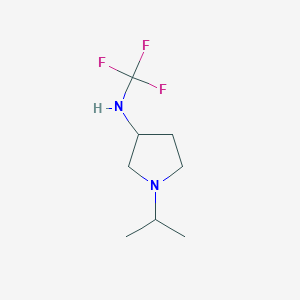
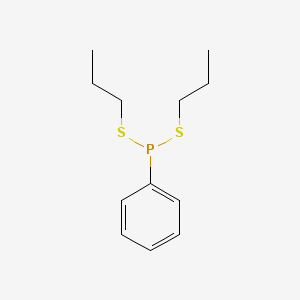
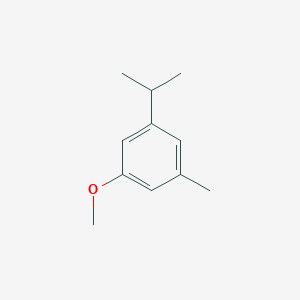

![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)
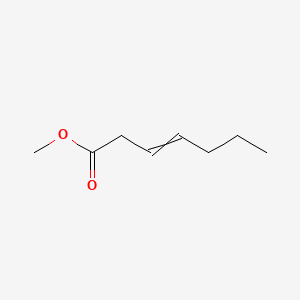
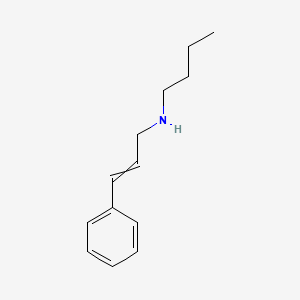
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
